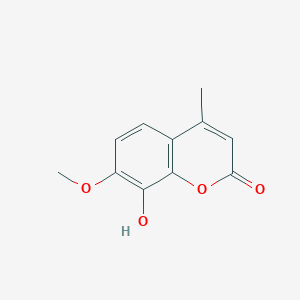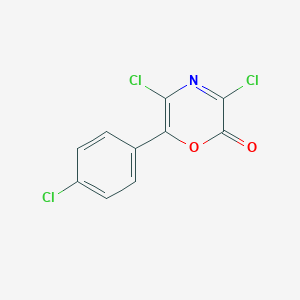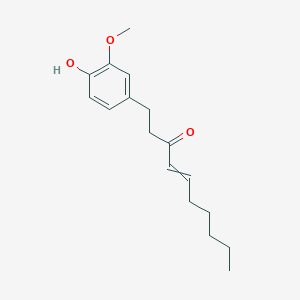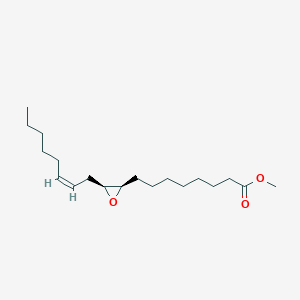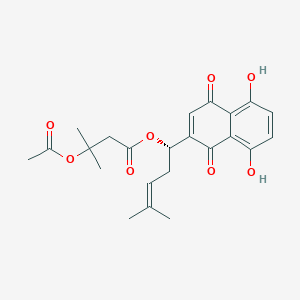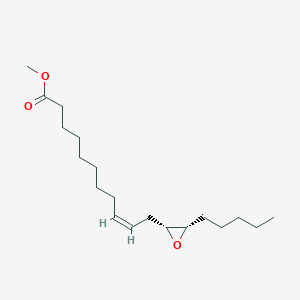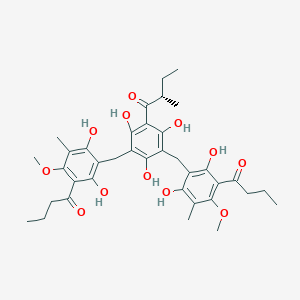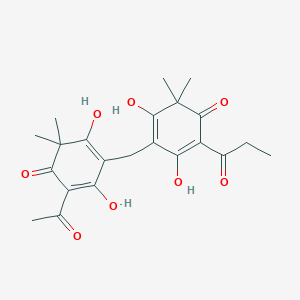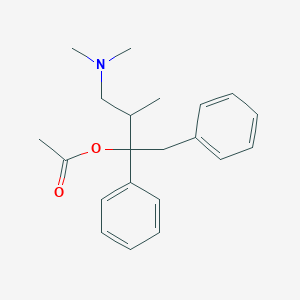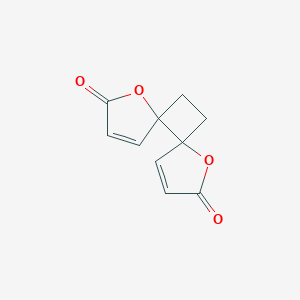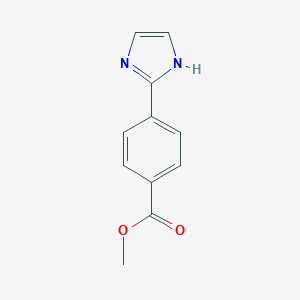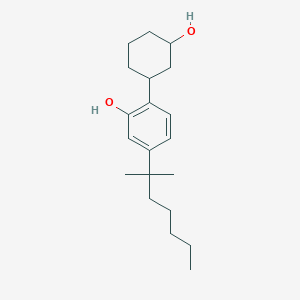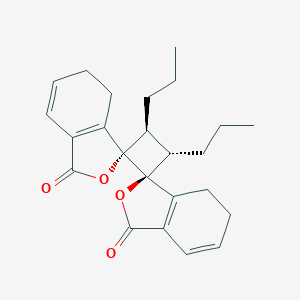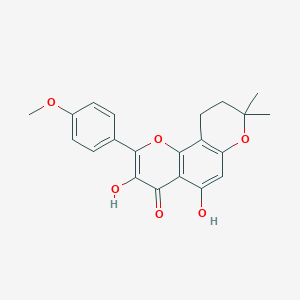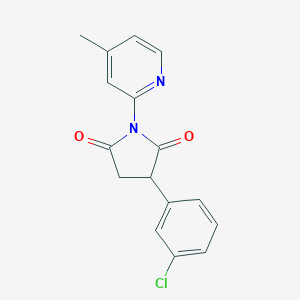
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione, also known as CP-55,940, is a synthetic cannabinoid that has gained significant attention due to its potential therapeutic applications. This compound has been extensively studied in the field of pharmacology and has shown promising results in various scientific research studies.
Mécanisme D'action
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione acts on the endocannabinoid system, which is a complex signaling system that plays a role in various physiological processes, including pain, inflammation, and mood regulation. This compound binds to cannabinoid receptors in the brain and other parts of the body, resulting in the activation of various signaling pathways that lead to its therapeutic effects.
Effets Biochimiques Et Physiologiques
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the reduction of pain and inflammation, the protection of neurons from damage, and the regulation of mood and anxiety. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is its potent and selective activity on the endocannabinoid system, which makes it a useful tool for studying the physiological and pharmacological effects of this system. However, one of the limitations of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is its potential for toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione, including the development of more potent and selective compounds that target the endocannabinoid system, the investigation of the potential therapeutic applications of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione in various neurological disorders, and the exploration of the molecular mechanisms underlying its physiological and pharmacological effects.
In conclusion, 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a synthetic cannabinoid that has gained significant attention due to its potential therapeutic applications. This compound has been extensively studied in the field of pharmacology and has shown promising results in various scientific research studies. Further research is needed to fully understand the potential of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione as a therapeutic agent and to develop more potent and selective compounds that target the endocannabinoid system.
Méthodes De Synthèse
The synthesis of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves the reaction of 3-(3-chlorophenyl)-1-(4-methyl-2-pyridinyl)-2-pyrrolidinone with piperidine in the presence of a strong base. This reaction results in the formation of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione, which is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has been extensively studied in the field of pharmacology due to its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has also been studied for its potential as a treatment for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
132459-02-0 |
|---|---|
Nom du produit |
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-5-6-18-14(7-10)19-15(20)9-13(16(19)21)11-3-2-4-12(17)8-11/h2-8,13H,9H2,1H3 |
Clé InChI |
PVNKBNXQADKTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Synonymes |
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



